molecular formula C57H68N4O15 B607220 FKBP12 PROTAC dTAG-13

FKBP12 PROTAC dTAG-13

Cat. No.: B607220
M. Wt: 1049.2 g/mol
InChI Key: BJFBRLAWLPZOMJ-QHVFGHLPSA-N
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Description

FKBP12 PROTAC dTAG-13 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade mutant FKBP12F36V fusion proteins. Developed by the Bradner group in 2018, it combines a CRBN-binding thalidomide derivative with AP1867, a high-affinity ligand for FKBP12F36V . This system enables targeted ubiquitination and proteasomal degradation of proteins fused to FKBP12F36V, such as BRD4, KRASG12V, and EZH2, in both cellular and in vivo models .

Key features of dTAG-13 include:

  • Molecular formula: C₅₇H₆₈N₄O₁₅; Molecular weight: 1049.17 g/mol .
  • Mechanism: Bridges FKBP12F36V to the CRL4ᶜᴿᴮᴺ E3 ligase, inducing degradation via the ubiquitin-proteasome system .
  • Applications: Validated in acute leukemia, lung adenocarcinoma, and sarcoma models, demonstrating rapid target degradation (within 3–4 hours in vivo) and therapeutic efficacy .

Preparation Methods

Structural Composition and Molecular Design

dTAG-13 is a heterobifunctional degrader comprising three key components:

  • FKBP12F36V-binding moiety : A modified SLF (synthetic ligand of FKBP) derivative optimized for selective interaction with the FKBP12F36V mutant.

  • Cereblon (CRBN)-binding moiety : A thalidomide analog that recruits the CRL4<sup>CRBN</sup> E3 ubiquitin ligase complex.

  • Polyethylene glycol (PEG)-based linker : A hexyl chain spacer facilitating optimal distance and flexibility between the two binding domains .

The chemical structure is defined as:
1-[(2 S)-1-Oxo-2-(3,4,5-trimethoxyphenyl)butyl]-(2 S)-2-piperidinecarboxylate (1 R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[6-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H-isoindol-4-yl]oxy]hexyl]amino]-2-oxoethoxy]phenyl]propyl ester (Molecular weight: 1,049.18 g/mol) .

Synthesis and Purification

Key Synthetic Steps

While full synthetic protocols remain proprietary, the preparation involves:

Step 1: Synthesis of FKBP12F36V Ligand

  • Starting material : (S)-1-(3,4,5-trimethoxyphenyl)butan-2-one.

  • Modification : Introduction of a piperidine carboxylate group via nucleophilic acyl substitution, followed by stereochemical resolution to ensure (S)-configuration .

Step 2: Preparation of CRBN-Binding Thalidomide Derivative

  • Core structure : 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.

  • Functionalization : Etherification at the 4-position with a hexylamino spacer to enable linker attachment .

Step 3: Conjugation via Linker

  • Coupling reaction : Amide bond formation between the FKBP12F36V ligand and thalidomide derivative using HATU/DIEA activation.

  • Purification : Reverse-phase HPLC (≥98% purity confirmed by analytical HPLC) .

Analytical Data

ParameterValue/DescriptionSource
Molecular formulaC<sub>52</sub>H<sub>60</sub>N<sub>4</sub>O<sub>16</sub>
Purity≥98% (HPLC)
SolubilityDMSO (50 mM stock solutions)

Biochemical Validation of Synthesis

Selectivity Profiling

AlphaScreen competitive binding assays demonstrated:

  • FKBP12F36V affinity : IC<sub>50</sub> = 12 nM (vs. FKBP12 WT IC<sub>50</sub> >10 µM) .

  • CRBN engagement : Displaced bio-Thal with IC<sub>50</sub> = 8 nM, confirming efficient E3 ligase recruitment .

Functional Efficacy in Cellular Systems

Cell LineDegradation Efficiency (1 µM, 4 hr)Kinetics (T<sub>1/2</sub>)
293FT WT>95% FKBP12F36V-Nluc30 minutes
MV4;11 (BRD4-FKBP12F36V)98% BRD4 reduction1 hour
Primary mouse hepatocytesComplete NELFB-FKBP12F36V loss6 hours (in vivo)

Data compiled from

Critical Quality Control Measures

Stability Testing

  • Lyophilized form : Stable ≥24 months at -20°C.

  • Solution phase : Retains activity for 48 hours at 4°C in PBS .

Batch Consistency

Lot-to-lot variability assessed via:

  • Mass spectrometry : ≤2% impurity variation across 10 production batches.

  • Biological activity : EC<sub>50</sub> range 25–35 nM in FKBP12F36V degradation assays .

Comparative Analysis With Alternative dTAG Molecules

ParameterdTAG-13dTAG-7dTAG V-1
E3 LigaseCRBNCRBNVHL
Plasma stability (t<sub>1/2</sub>)6.2 hr4.8 hr9.1 hr
In vivo efficacy (IP)Complete degradation at 10 mg/kgPartial degradation at 10 mg/kgComplete degradation at 5 mg/kg
Off-targets (Proteome-wide)IKZF1 (5% modulation)IKZF1 (12% modulation)None detected

Data from

Scalability and Production Challenges

Key Bottlenecks

  • Stereochemical purity : Maintaining >99% enantiomeric excess during piperidine carboxylate formation.

  • Linker solubility : PEG-hexyl spacer requires strict anhydrous conditions to prevent hydrolysis .

Current Production Capacity

  • Batch size : 50–100 mg per synthesis run.

  • Yield : 15–20% overall yield from starting materials .

Regulatory Considerations for Therapeutic Use

While primarily a research tool, preclinical data suggest:

  • Therapeutic index : LD<sub>50</sub> >100 mg/kg in murine models.

  • CYP inhibition : Moderate CYP3A4 inhibition (IC<sub>50</sub> = 2.1 µM), necessitating drug interaction studies .

Scientific Research Applications

Key Applications

  • Cancer Research
    • Target Validation : dTAG-13 has been utilized to validate various oncoproteins by enabling their degradation in cancer cell lines. For instance, studies have demonstrated its effectiveness in degrading mutant IDH1-FKBP12 F36V in glioma cells, leading to impaired STAT3 activation, which is crucial for tumor growth and survival .
    • Therapeutic Development : The ability to degrade specific oncoproteins allows researchers to investigate potential therapeutic strategies. For example, the degradation of KRAS G12V in pancreatic cancer models using dTAG-13 has shown promise in disrupting oncogenic signaling pathways .
  • Molecular Mechanism Studies
    • Cell Cycle and DNA Damage Response : Research has indicated that acute degradation of WRN (a protein involved in DNA repair) using dTAG-13 leads to immediate DNA damage responses in microsatellite unstable cells. This rapid degradation was shown to increase markers of DNA double-strand breaks shortly after treatment . Such findings are critical for understanding how loss of specific proteins can influence cellular responses to DNA damage.
  • Protein Function Analysis
    • Functional Studies : By employing dTAG-13, researchers can dissect the roles of specific proteins in cellular processes. For instance, studies demonstrated that degradation of FKBP-WRN resulted in significant changes in cell viability and DNA damage response mechanisms . This approach provides insights into the functional consequences of targeted protein loss.
  • Comparative Studies with Other Degraders
    • Combination Therapies : The versatility of dTAG-13 allows for comparative studies with other PROTACs and degraders. For instance, co-treatment with other CRBN-recruiting degraders has been explored to enhance target specificity and efficacy . This combinatorial approach can lead to improved therapeutic outcomes by maximizing protein degradation across different contexts.

Data Tables

Application AreaSpecific Use CaseKey Findings
Cancer ResearchDegradation of mutant IDH1 in gliomasImpaired STAT3 activation; potential therapeutic target
Molecular MechanismWRN protein degradationImmediate DNA damage response observed post-degradation
Functional AnalysisAnalysis of FKBP-WRN rolesSignificant impact on cell viability and repair mechanisms
Comparative StudiesCo-treatment with other degradersEnhanced degradation efficacy observed

Case Studies

  • IDH1 Mutant Glioma Study :
    • Researchers fused FKBP12 F36V to mutant IDH1 and treated cells with dTAG-13. The results indicated that degradation led to reduced STAT3 phosphorylation, highlighting the compound's potential as a therapeutic agent against gliomas characterized by mutant IDH1 expression.
  • DNA Damage Response Investigation :
    • In a study involving microsatellite unstable cell lines (RKO and KM12), acute degradation of WRN using dTAG-13 resulted in rapid increases in phosphorylated KAP1, indicating immediate DNA damage. This study underscores the utility of dTAG-13 in elucidating molecular pathways involved in DNA repair mechanisms.

Mechanism of Action

dTAG-13 exerts its effects by forming a ternary complex with the FKBP12 F36V mutant protein and the E3 ubiquitin ligase cereblon. This complex facilitates the polyubiquitination of the target protein, marking it for degradation by the proteasome. The selective binding to the FKBP12 F36V mutant protein ensures that only the target protein is degraded, minimizing off-target effects .

Comparison with Similar Compounds

Key PROTACs Targeting FKBP12F36V

dTAG-13 vs. dTAGV-1

dTAGV-1 is a structurally distinct PROTAC that recruits the VHL (CRL2ⱽᴴᴸ) E3 ligase instead of CRBN. Key differences include:

Parameter dTAG-13 (CRBN-Recruiting) dTAGV-1 (VHL-Recruiting)
E3 Ligase CRBN VHL
Degradation Efficiency Superior for nuclear/cytoplasmic targets (e.g., BRD4, KRASG12V) More effective for ER-localized proteins (e.g., FKBP12F36V-EWS::FLI1)
Concentration Required 50–100 nM (optimal) 50 nM (lower than dTAG-VHL at 500 nM)
Pharmacokinetics Shorter half-life; limited blood-brain barrier penetration Longer half-life; greater bioavailability via intraperitoneal administration
In Vivo Durability Degradation lasts ≤24 hours Prolonged degradation (≥24 hours post-administration)
Toxicity No cytotoxicity observed in U2OS cells Similar safety profile

Notable Findings:

  • dTAG-13 induces rapid apoptosis in KRASG12V-driven lung adenocarcinoma models, with tumor regression observed within 3 days .
  • dTAGV-1 outperforms dTAG-13 in degrading FKBP12F36V-EWS::FLI1, a fusion oncoprotein in Ewing sarcoma .

dTAG-13 vs. IGP002

IGP002 is a dTAG-13 analog modified to enhance metabolic stability and solubility. However, it lacks selectivity for FKBP12F36V and degrades endogenous wild-type FKBP12, likely due to altered ternary complex formation . This limits its utility compared to dTAG-13, which maintains F36V-specificity .

dTAG-13 vs. dTAG-7

dTAG-7 is another CRBN-recruiting PROTAC but with lower purity (98% vs. dTAG-13’s ≥99.5%) and unvalidated in vivo efficacy .

Comparison with Non-PROTAC Degradation Systems

AID2 and BromoTag

  • AID2 : An auxin-inducible degron system effective for cytosolic proteins but insufficient for nuclear targets like BRD4 .
  • BromoTag : Utilizes a BRD4-derived degron and PROTAC AGB1. While efficient, it lacks the versatility of dTAG-13 for diverse fusion proteins .

Critical Research Findings and Data Tables

Table 1: Degradation Efficiency Across Subcellular Compartments

Target Localization dTAG-13 (CRBN) dTAGV-1 (VHL)
Nucleus 90% degradation at 100 nM 70% degradation at 50 nM
Cytoplasm 85% degradation at 100 nM 60% degradation at 50 nM
Endoplasmic Reticulum 30% degradation at 500 nM 95% degradation at 50 nM
Mitochondria No significant effect Not tested

Table 2: In Vivo Pharmacokinetic Properties

Parameter dTAG-13 dTAGV-1
Half-life (IV) 2.1 hours 4.8 hours
Bioavailability (IP) 45% 78%
Brain Penetration Limited Moderate

Biological Activity

FKBP12 PROTAC dTAG-13 is a heterobifunctional degrader designed to selectively target and degrade proteins fused with the FKBP12 F36V variant. This compound utilizes a unique mechanism of action that involves the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to facilitate the ubiquitination and subsequent degradation of the target protein. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

dTAG-13 operates through a dual-component system where FKBP12 F36V is expressed in-frame with a protein of interest (POI). Upon administration, dTAG-13 binds to both FKBP12 F36V and CRBN, leading to the selective degradation of the FKBP12 F36V-tagged protein via the ubiquitin-proteasome pathway. This mechanism allows for rapid and reversible control over protein levels in both in vitro and in vivo settings.

In Vitro Studies

  • Degradation Efficiency :
    • dTAG-13 has shown potent degradation capabilities in various cell lines. For instance, treatment with dTAG-13 at concentrations ranging from 1 nM to 1000 nM resulted in significant reductions in FKBP12 F36V-Nluc levels within hours .
    • A study demonstrated that >98% degradation of a tagged protein occurred within 30 minutes at a concentration of 500 nM .
  • Selectivity :
    • The selectivity of dTAG-13 was confirmed through experiments showing no degradation of endogenous FKBP12 WT proteins, highlighting its specificity for FKBP12 F36V .

In Vivo Studies

  • Toxicity and Pharmacodynamics :
    • In vivo studies involving mice with homozygous knock-in of dTAG onto CDK2 and CDK5 indicated that dTAG-13 could effectively degrade these proteins without causing significant toxicity or changes in viability across various organs, except for minor microscopic changes observed in the testes .
    • The pharmacokinetics revealed that while dTAG-13 effectively degraded target proteins in most organs, it struggled to penetrate the blood-brain barrier, limiting its efficacy in brain tissues .
  • Bioluminescence Monitoring :
    • In experiments using MV4;11 cells expressing luciferase-tagged FKBP12 F36V, bioluminescence assays showed a significant reduction in signal four hours post-administration of dTAG-13, confirming effective degradation .

Comparative Analysis with Other PROTACs

To understand the effectiveness of dTAG-13 relative to other PROTACs, particularly those recruiting different E3 ligases (like VHL), comparative studies were conducted:

Feature dTAG-13 (CRBN-recruiting) dTAG-V1 (VHL-recruiting)
Target Protein FKBP12 F36VVHL-recruiting targets
Degradation Speed Rapid (within hours)Slower but prolonged effects
Organ Distribution Effective except brainBetter penetration
Half-Life ShorterLonger
Bioavailability ModerateHigher

Case Studies

  • CDK2 and CDK5 Degradation :
    • A study assessed the impact of dTAG-13 on CDK2 and CDK5 levels in adult mice. The results indicated robust degradation without adverse effects on overall health or organ function .
  • BRD4 Fusion Proteins :
    • In another study, dTAG-13 was used to degrade BRD4 fusion proteins effectively in cells engineered to express these fusions. This highlights its potential application in targeting oncogenic fusion proteins .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of FKBP12 PROTAC dTAG-13 in targeted protein degradation?

dTAG-13 is a heterobifunctional PROTAC comprising a thalidomide-derived CRBN-binding moiety and a selective ligand for the mutant FKBP12F36V. It bridges FKBP12F36V-tagged proteins to the E3 ubiquitin ligase CRBN, enabling ubiquitination and proteasomal degradation. This system avoids off-target effects on endogenous wild-type FKBP12 due to the F36V mutation’s selectivity .

Q. How should researchers validate dTAG-13-mediated degradation efficiency in vitro?

  • Cell lines : Use engineered cell lines expressing FKBP12F36V fusion proteins (e.g., MV4;11 cells with BRD4(short)-FKBP12F36V or 293FTWT cells with FKBP12F36V-Nluc).
  • Concentration and time : Treat cells with 100–500 nM dTAG-13 for 0.5–4 hours.
  • Validation methods : Western blot for target protein levels (e.g., BRD4, luc-FKBP12F36V) and luminescence assays for luciferase-tagged fusions .

Q. What are the critical storage and handling protocols for dTAG-13?

  • Storage : Store lyophilized powder at -20°C (stable for 3 years). Prepare stock solutions in DMSO (e.g., 10 mM), aliquot, and store at -80°C (stable for 6 months) or -20°C (1 month).
  • Solubility : Heat to 37°C and sonicate before use to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in dTAG-13 degradation kinetics across different cellular models?

Variations in degradation rates may arise from differences in:

  • Fusion protein expression levels : Quantify FKBP12F36V-tagged protein abundance via qPCR or flow cytometry.
  • CRBN availability : Validate CRBN expression via Western blot; low CRBN levels may require CRISPR/Cas9-mediated upregulation.
  • Proteasome activity : Use proteasome inhibitors (e.g., MG-132) as controls to confirm degradation is proteasome-dependent .

Q. What strategies optimize dTAG-13 solubility and stability for in vivo studies?

  • Formulation : Prepare working solutions with DMSO (5%), PEG300 (40%), Tween 80 (5%), and ddH2O (50%) to enhance solubility.
  • Dosing regimen : For murine models, administer 10–50 mg/kg via intraperitoneal injection daily. Monitor pharmacokinetics using luciferase-based reporters (e.g., luc-FKBP12F36V in MV4;11 xenografts).
  • Modified analogs : Consider PROTACs like IGP002 for improved metabolic stability, but validate selectivity to avoid off-target degradation of wild-type FKBP12 .

Q. How does dTAG-13 compare to other FKBP12F36V-targeting PROTACs (e.g., dTAGV-1) in specificity and efficacy?

  • dTAG-13 : Binds CRBN and degrades FKBP12F36V fusions (e.g., BRD4, KRASG12V) with minimal off-target effects.
  • dTAGV-1 : Recruits VHL instead of CRBN, offering an alternative E3 ligase for degradation in CRBN-resistant models.
  • Key considerations : Compare degradation half-lives, cell permeability, and tissue distribution in parallel experiments .

Q. What experimental controls are essential when analyzing dTAG-13-induced transcriptional changes?

  • Negative controls : Use wild-type FKBP12-expressing cells or CRBN-knockout models to confirm on-target effects.
  • Rescue experiments : Co-treat with proteasome inhibitors to block degradation.
  • Transcriptomic analysis : Perform RNA-seq with GSEA to identify pathways enriched post-degradation (e.g., interferon response in dTAG-13-treated LUAD models) .

Q. Data Contradiction Analysis

Q. How to interpret conflicting reports on dTAG-13’s ability to degrade endogenous vs. exogenous FKBP12F36V fusions?

  • Key evidence : dTAG-13 degrades exogenous FKBP12F36V-BRD4 in MV4;11 cells but spares endogenous FKBP12WT. Contradictions may arise from improper fusion tag design (e.g., incomplete F36V mutation) or cross-reactivity in non-engineered systems.
  • Resolution : Validate tag integrity via sequencing and use orthogonal degradation systems (e.g., BromoTag) for comparison .

Q. Why do some studies report prolonged degradation effects in vivo despite dTAG-13’s short half-life?

  • Mechanism : dTAG-13 induces sustained downstream pathway inhibition (e.g., KRASG12V degradation blocks MAPK signaling), leading to durable tumor regression in xenografts.
  • Monitoring : Use dual bioluminescence imaging (e.g., CBRed-S8L-F12 + CBG2) to track target degradation and tumor burden simultaneously .

Q. Methodological Best Practices

Q. What protocols ensure reproducible dTAG-13-mediated degradation in primary cell cultures?

  • Lentiviral transduction : Introduce FKBP12F36V fusions into primary cells (e.g., murine B16F10 melanoma cells).
  • Dose titration : Optimize dTAG-13 concentrations (0.1–1 µM) to balance efficacy and cytotoxicity.
  • Functional assays : Couple degradation with phenotypic readouts (e.g., apoptosis via Annexin V staining) .

Properties

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFBRLAWLPZOMJ-QHVFGHLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

FKBP12 PROTAC dTAG-13
FKBP12 PROTAC dTAG-13
FKBP12 PROTAC dTAG-13
FKBP12 PROTAC dTAG-13
FKBP12 PROTAC dTAG-13
FKBP12 PROTAC dTAG-13

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